molecular formula C29H50O3 B14227506 Tetradecyl 3,5-DI-tert-butyl-4-hydroxybenzoate CAS No. 562107-99-7

Tetradecyl 3,5-DI-tert-butyl-4-hydroxybenzoate

Cat. No.: B14227506
CAS No.: 562107-99-7
M. Wt: 446.7 g/mol
InChI Key: GUWVSGSIVKANQS-UHFFFAOYSA-N
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Description

Tetradecyl 3,5-DI-tert-butyl-4-hydroxybenzoate is an organic compound known for its antioxidant properties. It is a derivative of 3,5-DI-tert-butyl-4-hydroxybenzoic acid, where the carboxyl group is esterified with a tetradecyl group. This compound is used in various applications, particularly in the stabilization of polymers and other materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetradecyl 3,5-DI-tert-butyl-4-hydroxybenzoate typically involves the esterification of 3,5-DI-tert-butyl-4-hydroxybenzoic acid with tetradecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors may be used to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tetradecyl 3,5-DI-tert-butyl-4-hydroxybenzoate primarily undergoes reactions typical of ester compounds. These include hydrolysis, transesterification, and reduction.

Common Reagents and Conditions

    Hydrolysis: This reaction can be carried out using aqueous acids or bases. Acidic hydrolysis involves heating the ester with a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses a strong base like sodium hydroxide.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol. It is typically catalyzed by acids or bases.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Major Products

    Hydrolysis: Produces 3,5-DI-tert-butyl-4-hydroxybenzoic acid and tetradecanol.

    Transesterification: Produces a new ester and tetradecanol.

    Reduction: Produces 3,5-DI-tert-butyl-4-hydroxybenzyl alcohol and tetradecanol.

Scientific Research Applications

Tetradecyl 3,5-DI-tert-butyl-4-hydroxybenzoate is widely used in scientific research due to its antioxidant properties. It is employed in the stabilization of polymers, preventing oxidative degradation. In biological research, it is used to study the effects of antioxidants on cellular processes and oxidative stress. Additionally, it has applications in the pharmaceutical industry as a stabilizer for active ingredients.

Mechanism of Action

The antioxidant activity of Tetradecyl 3,5-DI-tert-butyl-4-hydroxybenzoate is primarily due to the presence of the phenolic hydroxyl group. This group can donate a hydrogen atom to free radicals, neutralizing them and preventing oxidative damage. The bulky tert-butyl groups provide steric hindrance, protecting the phenolic hydroxyl group from rapid oxidation and enhancing the compound’s stability.

Comparison with Similar Compounds

Similar Compounds

  • Hexadecyl 3,5-DI-tert-butyl-4-hydroxybenzoate
  • Octadecyl 3,5-DI-tert-butyl-4-hydroxybenzoate
  • 3,5-DI-tert-butyl-4-hydroxybenzoic acid

Uniqueness

Tetradecyl 3,5-DI-tert-butyl-4-hydroxybenzoate is unique due to its specific alkyl chain length, which influences its solubility and compatibility with different materials. Compared to its analogs with shorter or longer alkyl chains, it offers a balance between hydrophobicity and stability, making it suitable for a wide range of applications.

Properties

CAS No.

562107-99-7

Molecular Formula

C29H50O3

Molecular Weight

446.7 g/mol

IUPAC Name

tetradecyl 3,5-ditert-butyl-4-hydroxybenzoate

InChI

InChI=1S/C29H50O3/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-32-27(31)23-21-24(28(2,3)4)26(30)25(22-23)29(5,6)7/h21-22,30H,8-20H2,1-7H3

InChI Key

GUWVSGSIVKANQS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

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